6-Chloro-1-methylindazole-3-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

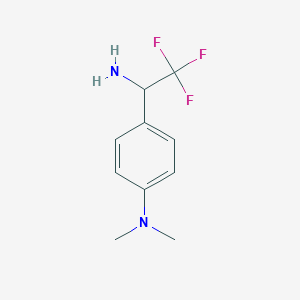

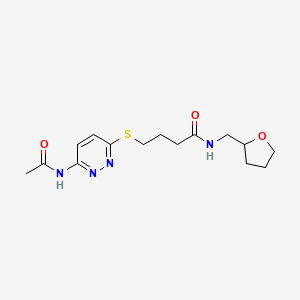

“6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is a chemical compound with the linear formula C14H18BClN2O2 . It is a highly valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 292.57 . It is stored in a freezer to maintain its stability .

Applications De Recherche Scientifique

Synthesis Enhancements

6-Chloro-1-methylindazole-3-boronic acid pinacol ester is used in improved synthesis methods. For instance, it is employed in the improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester through isolation of lithium hydroxy ate complex, enhancing the Suzuki couplings (Mullens, 2009).

Scaffold for Compound Construction

It serves as a valuable scaffold for constructing specific compounds or compound libraries. For instance, its derivative, 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, is utilized in constructing benzofuran cores (Williams et al., 2013).

Versatile Building Block

This chemical is a versatile building block in various synthesis processes. The utility of 2-aminopyridine-5-boronic acid pinacol ester, a related compound, in the synthesis of diverse compound libraries is a notable example (Dimauro & Kennedy, 2007).

Photoinduced Borylation

In the realm of synthetic organic chemistry and catalysis, this compound contributes to the development of metal- and additive-free photoinduced borylation methods. These methods convert haloarenes directly to boronic acids and esters, which is a significant advancement (Mfuh et al., 2017).

Spectroscopic Studies

Spectroscopic studies have been conducted on related compounds, like 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester, which involve investigations using FT-IR, Raman, UV–vis, and NMR spectra. These studies offer valuable insights into the properties and applications of such compounds (Şaş et al., 2016).

Analytical Methodologies

The compound has prompted the development of fast liquid chromatography methods for analyzing pharmaceutical-related boronic acid and boronic pinacol ester functionalized compounds. These methods address challenges like on-column hydrolysis (Duran et al., 2006).

Mécanisme D'action

Safety and Hazards

The safety information for “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . This includes exploring more efficient and versatile methods for the protodeboronation of these compounds .

Propriétés

IUPAC Name |

6-chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBSRLSNPJYTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)